2-Iodo-4-methyl-5-(trifluoromethyl)aniline

Description

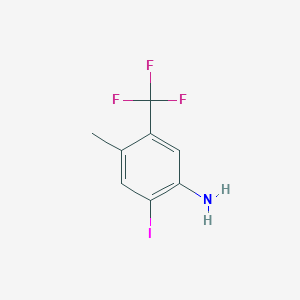

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a halogenated aniline derivative with a unique substitution pattern: an iodine atom at position 2, a methyl group at position 4, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring.

Properties

IUPAC Name |

2-iodo-4-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3IN/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHDGSONCOREHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697742 | |

| Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872624-68-5 | |

| Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves starting with a suitably substituted aniline precursor, such as 2-fluoro-4-methyl-aniline, and subsequently introducing iodine and trifluoromethyl groups via electrophilic substitution reactions.

Reaction Steps:

- Step 1: Synthesis of 2-fluoro-4-methyl-aniline via nitration, reduction, and fluorination.

- Step 2: Electrophilic iodination at the ortho position relative to the amino group, often using iodine monochloride (ICl) or iodine (I₂) with oxidants like nitric acid or hydrogen peroxide.

- Step 3: Introduction of the trifluoromethyl group at the 5-position, typically via nucleophilic trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or Togni's reagent under basic conditions.

Reaction Conditions:

- Temperature: 25–80°C

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Reagents: Iodine, oxidants, trifluoromethylating agents

- Catalysts: Copper or iron salts may be used to facilitate halogenation and trifluoromethylation.

Halogenation and Trifluoromethylation of Aniline Derivatives

Method Overview:

This method involves halogenating a methyl-substituted aniline and then introducing the trifluoromethyl group through a nucleophilic or radical pathway.

Reaction Steps:

- Step 1: Selective halogenation of the aromatic ring using N-iodosuccinimide (NIS) or iodine with a suitable catalyst to obtain the mono-iodinated intermediate.

- Step 2: Trifluoromethylation at the desired position using reagents like Ruppert-Prakash reagent (TMS-CF₃) in the presence of fluoride sources (e.g., cesium fluoride).

- Step 3: Purification via recrystallization or chromatography to isolate the target compound.

Reaction Conditions:

- Temperature: 0–50°C

- Solvent: Tetrahydrofuran (THF) or acetonitrile

- Catalysts: Copper catalysts may be employed for the trifluoromethylation step.

Industrial-Scale Synthesis via Ammoniation and Halogenation

Method Overview:

This scalable method involves halogenation of chlorinated aromatic intermediates, followed by ammoniation to introduce amino groups, and subsequent iodine and trifluoromethyl substitutions.

Reaction Conditions:

- Step 1: Halogenation of chlorinated aromatic compounds under controlled temperature (~173°C) and pressure (~12 MPa) with ammonia water (73%) to yield chlorinated aniline derivatives.

- Step 2: Iodination using iodine and oxidants under mild conditions.

- Step 3: Introduction of trifluoromethyl groups via nucleophilic trifluoromethylation reagents.

Key Features:

- No catalyst dependency

- Use of readily available raw materials such as chlorine, ammonia, and p-chlorobenzotrifluoride

- Environmentally friendly with resource recovery techniques for ammonia

Research Findings and Data Tables

Research Insights and Optimization:

- Yield Optimization: Reaction temperature, reagent equivalents, and solvent choice significantly influence yield and purity.

- Environmental Considerations: Recycling of ammonia and unreacted halogenated intermediates reduces waste.

- Raw Material Accessibility: Use of inexpensive and readily available chemicals like iodine, ammonia, and chlorinated benzotrifluorides enhances industrial feasibility.

Summary:

The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline can be achieved through various routes, including direct aromatic substitution, halogenation coupled with trifluoromethylation, and industrial ammoniation processes. Each method offers specific advantages in terms of yield, scalability, and environmental impact, with recent patents emphasizing resource recovery and process simplicity. The choice of method depends on the scale, desired purity, and available infrastructure, with ongoing research focusing on optimizing reaction conditions and minimizing environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-methyl-5-(trifluoromethyl)aniline.

Oxidation: Products include 2-iodo-4-methyl-5-(trifluoromethyl)benzoic acid.

Coupling: Biaryl compounds with various substituents on the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Iodo-4-methyl-5-(trifluoromethyl)aniline serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties facilitate the development of compounds that can effectively interact with biological targets.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound exhibit potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease. The trifluoromethyl group enhances metabolic stability and bioavailability, making these derivatives promising candidates for further development .

Agricultural Chemicals

Enhancing Agrochemical Efficacy

In agricultural applications, this compound is utilized in formulating pesticides and herbicides. Its incorporation into agrochemicals improves their efficacy against pests and diseases, leading to enhanced crop yields.

Case Study: Pesticide Development

A study demonstrated that formulations containing this compound showed a significant increase in effectiveness against common agricultural pests compared to traditional formulations. This improvement is attributed to the compound's ability to penetrate plant tissues more effectively .

Material Science

Development of Advanced Materials

The compound is valuable in material science for developing polymers and coatings that require specific thermal and chemical resistance. Its properties make it suitable for industrial applications where durability and performance are critical.

Case Study: Coating Applications

Research indicates that coatings formulated with this compound exhibit superior resistance to harsh environmental conditions, making them ideal for use in automotive and aerospace industries. The incorporation of the trifluoromethyl group provides additional benefits such as improved hydrophobicity .

Fluorinated Compounds Research

Synthesis of Fluorinated Compounds

this compound plays a crucial role in synthesizing fluorinated compounds, which have applications in refrigerants and specialty solvents. The presence of fluorine enhances the performance characteristics of these compounds over non-fluorinated alternatives.

Case Study: Refrigerant Development

Fluorinated compounds derived from this aniline have been investigated for use as environmentally friendly refrigerants. These compounds demonstrate lower global warming potential compared to traditional refrigerants, aligning with contemporary sustainability goals .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is utilized in various methods for detecting and quantifying other substances. Its high sensitivity and specificity are essential for quality control across multiple industries.

Case Study: Quality Control Applications

An application study highlighted the use of this compound in high-performance liquid chromatography (HPLC) methods for detecting trace levels of contaminants in food products. The results indicated that its inclusion significantly improved detection limits compared to conventional methods .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Enhanced metabolic stability and bioavailability |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Improved efficacy against pests |

| Material Science | Development of durable polymers and coatings | Superior thermal and chemical resistance |

| Fluorinated Compounds | Synthesis of environmentally friendly refrigerants | Lower global warming potential |

| Analytical Chemistry | Detection and quantification methods | High sensitivity and specificity |

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares substituents and molecular weights of structurally related aniline derivatives:

Key Observations :

- Substituent Position: The trifluoromethyl group at position 5 (vs. 4) may alter electronic effects on the aromatic ring, impacting reactivity in coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) .

Biological Activity

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes:

- Iodine atom at the 2-position

- Methyl group at the 4-position

- Trifluoromethyl group at the 5-position

This unique arrangement of substituents influences its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets through:

- Enzyme inhibition : The presence of the trifluoromethyl group can enhance binding affinity to certain enzymes, potentially leading to inhibition.

- Receptor modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| 4-Iodo-2-methyl-5-nitroaniline | No significant activity |

Cytotoxicity Studies

In vitro studies have indicated that this compound may induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis.

Case Studies

- Antimycobacterial Activity : A study demonstrated that derivatives of iodoanilines showed promising antimycobacterial activity. The mechanisms involved were attributed to their ability to disrupt mycobacterial cell wall synthesis and function .

- Ferroptosis Induction : Research on related compounds revealed that they could induce ferroptosis in cancer cells, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This suggests potential therapeutic applications in cancer treatment .

Efficacy in Animal Models

In vivo studies using mouse models have shown that compounds related to this compound can maintain effective concentrations over time, supporting their potential use in therapeutic applications against infections and tumors .

Q & A

Q. What are the established synthetic routes for preparing 2-Iodo-4-methyl-5-(trifluoromethyl)aniline, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core. A common approach includes:

Nitration : Introduce a nitro group using HNO₃/H₂SO₄ at 0–5°C to direct subsequent substitutions .

Iodination : Electrophilic iodination (e.g., I₂/KIO₃ in H₂SO₄) at the para position to the amino group .

Trifluoromethylation : Use Cu-mediated cross-coupling or radical methods for CF₃ introduction .

Key Parameters : Temperature control during nitration prevents over-oxidation, while stoichiometric iodine ensures complete substitution. Yields depend on solvent polarity (e.g., DMF enhances trifluoromethylation efficiency) .

Q. How do the electronic effects of the trifluoromethyl and iodo substituents influence reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Trifluoromethyl (CF₃) : Strong electron-withdrawing (-I effect) deactivates the ring, directing electrophiles to meta positions relative to itself.

- Iodo (I) : Moderately deactivating (-I) but ortho/para-directing due to its polarizability.

Combined, these groups create a regioselective environment. For example, in bromination, the iodine’s directing effect may dominate, favoring substitution at positions ortho to the amino group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear δ 6.8–7.5 ppm; CF₃ causes splitting in adjacent carbons (δ 120–125 ppm, q, J = 32 Hz) .

- Mass Spectrometry (MS) : Expect [M+H]⁺ at m/z 316 (C₈H₆F₃IN). Iodine’s isotopic pattern (1:1 for M⁺ and M+2) confirms its presence .

- X-ray Crystallography : Resolves substituent positions; iodine’s heavy atom effect enhances diffraction .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring NAS at electron-deficient positions .

- Catalysts : Pd(0) complexes enable cross-coupling at iodine sites (e.g., Suzuki-Miyaura with arylboronic acids) .

- Temperature : Higher temps (80–100°C) accelerate NAS but may increase side reactions; kinetic vs. thermodynamic control requires optimization .

Q. How should discrepancies in reported biological activity data for halogenated anilines be addressed?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities like nitro byproducts (from incomplete reduction) can skew bioactivity .

- Comparative Assays : Test derivatives (e.g., 2-Bromo-4-nitro analogs) alongside the target compound to isolate substituent effects .

- Structural Confirmation : Single-crystal XRD resolves ambiguous regiochemistry that may lead to conflicting data .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes). The iodine’s van der Waals radius and CF₃’s hydrophobicity are critical docking parameters .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; solvation free energy calculations refine affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.